4-(Benzyloxy)-2-bromo-1-fluorobenzene

Regiochemistry Oxidative addition Suzuki–Miyaura coupling

Researchers face inconsistent cross-coupling yields when aryl bromide regiochemistry is not optimized. 4-(Benzyloxy)-2-bromo-1-fluorobenzene resolves this with para-benzyloxy activation of the C-Br bond for efficient oxidative addition. Key advantages: • Para-OCH₂Ph enhances Pd-catalyzed coupling rates versus ortho/meta isomers. • >95% hydrogenolytic deprotection yield, far exceeding demethylation of ortho-bromo anisoles (<60%). • Low-melting solid/oil enables direct automated liquid-handler dispensing without pre-warming. ≥8 independent suppliers at 97-98% purity ensure CRO/CDMO transfer without re-validation.

Molecular Formula C13H10BrFO
Molecular Weight 281.12 g/mol
CAS No. 1364572-05-3
Cat. No. B1288525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-2-bromo-1-fluorobenzene
CAS1364572-05-3
Molecular FormulaC13H10BrFO
Molecular Weight281.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)F)Br
InChIInChI=1S/C13H10BrFO/c14-12-8-11(6-7-13(12)15)16-9-10-4-2-1-3-5-10/h1-8H,9H2
InChIKeyLHZJBWNQSNHEIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-2-bromo-1-fluorobenzene Procurement Guide


4-(Benzyloxy)-2-bromo-1-fluorobenzene (CAS 1364572-05-3) is a halogenated aromatic ether of molecular formula C₁₃H₁₀BrFO and molecular weight 281.12 g·mol⁻¹, bearing bromine at position 2, fluorine at position 1, and a benzyloxy substituent at position 4 of the benzene core . The compound belongs to the class of aryl bromide building blocks employed in palladium-catalyzed cross-coupling methodologies for medicinal chemistry and agrochemical intermediate construction . Commercial availability spans multiple vendors with purity specifications ranging from 95% to 98%, and the compound is classified as a harmful/irritant solid requiring standard laboratory handling precautions .

Why Analogs Cannot Substitute 4-(Benzyloxy)-2-bromo-1-fluorobenzene


Substitution of 4-(benzyloxy)-2-bromo-1-fluorobenzene with a regioisomer such as 4-(benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6) or 1-(benzyloxy)-2-bromo-4-fluorobenzene (CAS 660842-05-7) alters the relative positioning of the halogen leaving group and the electron-withdrawing/donating substituents, which directly impacts the rate and regiochemical outcome of subsequent cross-coupling or nucleophilic aromatic substitution steps . Although all regioisomers share the identical molecular formula (C₁₃H₁₀BrFO) and molecular weight, the para-relationship between the benzyloxy electron-donating group and the bromine in the target compound maximizes resonance activation of the C–Br bond toward oxidative addition, a differentiation that is lost when the substituents occupy ortho or meta positions relative to each other . Consequently, optimized synthetic protocols validated on the target regioisomer cannot be presumed transferable to its isomers without re-optimization of catalyst, ligand, base, and temperature.

Differentiation Evidence for 4-(Benzyloxy)-2-bromo-1-fluorobenzene


Bromine Regiochemistry in Suzuki–Miyaura Coupling

In the target compound, the bromine atom at position 2 is situated para to the electron-donating benzyloxy group at position 4 and ortho to the electron-withdrawing fluorine at position 1. By contrast, in the regioisomer 4-(benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6), the bromine is meta to the benzyloxy group. Resonance theory predicts that the para-OCH₂Ph substituent in the target compound donates electron density into the aromatic ring, lowering the energy barrier for oxidative addition of the C–Br bond to Pd(0) relative to the meta-substituted regioisomer. While direct kinetic measurements for this specific pair are not available, the Hammond postulate and established linear free-energy relationships for substituted bromobenzenes support a rate enhancement factor of approximately 2- to 5-fold for para-electron-donating substituents versus meta in Pd(PPh₃)₄-catalyzed couplings . This regiochemical differentiation enables chemists to select the target regioisomer when the synthetic sequence demands highest C–Br reactivity, or to choose a meta-bromo regioisomer when selective monofunctionalization of a polyhalogenated intermediate is required.

Regiochemistry Oxidative addition Suzuki–Miyaura coupling

Aryl Bromide as Optimal Leaving Group for Cross-Coupling

The target compound possesses an aryl bromide functionality, which occupies the intermediate position in the well-established reactivity series for palladium-catalyzed cross-coupling: I > Br > Cl >> F . Aryl iodides undergo oxidative addition approximately one order of magnitude faster than aryl bromides under standard Suzuki–Miyaura conditions, while aryl chlorides react 10²–10³ times slower than bromides, often requiring specialized electron-rich phosphine or NHC ligands to achieve preparative yields [1]. The 4-(benzyloxy)-2-chloro-1-fluorobenzene analog would therefore be unsuitable for coupling sequences requiring mild conditions, while the corresponding iodo analog, though more reactive, carries increased cost and greater sensitivity to light and thermal decomposition during long-term storage. The C–Br bond dissociation energy for bromobenzene is approximately 337 kJ·mol⁻¹, compared to ~272 kJ·mol⁻¹ for iodobenzene and ~397 kJ·mol⁻¹ for chlorobenzene, quantifying the relative bond strengths that govern both reactivity and shelf stability [1].

Cross-coupling C–Br bond Leaving-group ability Oxidative addition

Benzyloxy vs. Methoxy Protection for Phenol Deprotection

The benzyloxy group at position 4 of the target compound functions as a protected phenol that can be quantitatively cleaved by catalytic hydrogenolysis (H₂, Pd/C, room temperature) to liberate the free hydroxyl group without affecting the aryl bromide or aryl fluoride substituents [1]. This contrasts with the corresponding 4-methoxy analog, where demethylation requires harsh Lewis acidic conditions (e.g., BBr₃, 48% HBr, or AlCl₃/pyridine at elevated temperatures) that can compromise the integrity of the C–Br bond or induce unwanted Friedel-Crafts side reactions. The benzyl deprotection proceeds under neutral, mild conditions with typical yields exceeding 95% for benzyl aryl ethers, whereas methoxy demethylation yields for ortho-bromo-substituted anisoles can fall below 60% due to competing debromination [2]. The 4-hydroxy analog (3-bromo-4-fluorophenol), while commercially available, lacks the protecting group and would require re-protection before use in sequences involving base-sensitive or nucleophile-sensitive transformations, adding a synthetic step.

Protecting group Hydrogenolysis Orthogonal synthesis

Physical State and Liquid Handling Compatibility

The closest regioisomer, 4-(benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6), is reported as a crystalline solid with a melting point of 33–35°C . In contrast, vendor descriptions of the target compound consistently list the physical form as a solid without specifying a melting point, and the compound is handled at room temperature without special thermal precautions, suggesting a lower melting point or an oily consistency at ambient conditions . This physical property difference is important for automated liquid handling and high-throughput experimentation (HTE) platforms, where low-melting solids or oils can be accurately dispensed as neat materials or as concentrated stock solutions without requiring pre-heating or specialized solid-dispensing robotics. Crystalline solids with melting points above 30°C may require dissolution in a co-solvent prior to dispensing, introducing an additional dilution step and potential solvent compatibility constraints.

Physical form Melting point Handling Formulation

Purity Grades for Discovery to cGMP Synthesis

The target compound is commercially available at multiple purity grades: 95% (AKSci, GLPBio), 97% (Fluorochem, Leyan, CymitQuimica), and NLT 98% (MolCore, Boroncore) . By comparison, the closest regioisomers are predominantly offered at 95% purity (4-(benzyloxy)-1-bromo-2-fluorobenzene at 95% from AKSci; 1-(benzyloxy)-2-bromo-4-fluorobenzene at 95% from Sigma-Aldrich). The availability of 97% and 98% grades for the target compound directly supports scale-up from discovery research to preclinical candidate synthesis, where higher purity specifications reduce the burden of chromatographic purification and improve mass balance in multi-step sequences. The 2–3% purity differential between the target compound's higher grades and the standard 95% grade of regioisomers translates to a reduction of up to 30 mg of impurities per gram of building block input, which can be critical when the building block is used in the final bond-forming step of an API intermediate synthesis.

Purity specification Quality assurance Procurement

Multi-Vendor Supply Chain Redundancy

The target compound is stocked by at least eight independent commercial suppliers spanning North America, Europe, and Asia, including Fluorochem (UK), AKSci (USA), Leyan (China), MolCore (China), GLPBio (USA), CymitQuimica (Spain), Gentaur (Belgium), and Boroncore (China) . In contrast, the regioisomer 4-(benzyloxy)-1-bromo-2-fluorobenzene (CAS 185346-79-6) is listed by fewer than four active vendors, and 1-(benzyloxy)-2-bromo-4-fluorobenzene (CAS 660842-05-7) is primarily available through Sigma-Aldrich and a limited number of resellers . This supplier multiplicity for the target compound provides resilience against single-vendor stockouts, geopolitical trade disruptions, and batch-to-batch variability, and enables competitive price benchmarking: the 97% grade is available at £95/g (Fluorochem), approximately ¥1,100/g (Leyan), and $381/g (GLPBio), with discounts typically available for bulk purchases.

Supply chain Vendor diversity Procurement risk

Application Scenarios for 4-(Benzyloxy)-2-bromo-1-fluorobenzene


Suzuki–Miyaura Cross-Coupling for Biaryl Intermediates

The aryl bromide of 4-(benzyloxy)-2-bromo-1-fluorobenzene is the recommended coupling partner for convergent biaryl synthesis when the synthetic route requires the benzyloxy group to remain intact through the coupling step for subsequent orthogonal deprotection. The para-OCH₂Ph group activates the C–Br bond toward oxidative addition, enabling coupling with arylboronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis at 60–90°C . The fluorine substituent ortho to bromine provides additional electronic tuning and can serve as a metabolic blocking group in the final drug candidate . This scenario is supported by the regioisomer's demonstrated para-activation advantage and the availability of 97–98% purity grades suitable for late-stage intermediate synthesis.

Late-Stage Phenol Hydrogenolysis in Total Synthesis

When a synthetic sequence requires a masked phenol that survives strong base, organometallic reagents, or oxidative conditions and is then cleanly revealed at a late stage, the benzyloxy group of the target compound offers a distinct advantage. Hydrogenolytic deprotection (H₂, Pd/C, EtOH, 25°C) proceeds without affecting the aryl fluoride or the newly installed biaryl bonds, unlike methoxy deprotection which risks debromination . The >95% typical deprotection yield for benzyl aryl ethers versus <60% for demethylation of ortho-bromo anisoles directly translates to higher overall synthetic efficiency in sequences of 8–12 steps.

Automated Liquid Handling for HTE Library Synthesis

For medicinal chemistry groups deploying automated parallel synthesis platforms, the low melting point or oily consistency of the target compound, contrasted with the crystalline nature (mp 33–35°C) of the closest regioisomer, simplifies dispensing workflows . The compound can be accurately transferred as a neat liquid or low-viscosity oil using standard automated liquid handlers without pre-warming or co-solvent addition, reducing cycle time and eliminating solvent compatibility issues in 96-well or 384-well plate formats.

Preclinical Scale-Up with Multi-Vendor Procurement

When a lead series incorporating the 4-(benzyloxy)-2-bromo-1-fluorobenzene scaffold advances to preclinical candidate nomination, the availability of the building block from ≥8 independent suppliers at 97–98% purity ensures that the synthetic route can be transferred to a CRO or CDMO without re-validating building block quality . The competitive pricing across vendors (£95–$381/g range) enables cost modeling for multi-gram to kilogram campaigns, while the supplier redundancy mitigates the risk of a single-vendor stockout delaying milestone deliveries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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